molecular formula C24H51N B166037 Didodecylamine CAS No. 3007-31-6

Didodecylamine

Cat. No. B166037
CAS RN: 3007-31-6
M. Wt: 353.7 g/mol
InChI Key: MJCJUDJQDGGKOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Didodecylamine is a secondary amine . It has the molecular formula C24H51N and a molecular weight of 353.7 g/mol . It is reported as a standard amine enhancer .


Synthesis Analysis

Didodecylamine may be used to promote the crystal growth of 2D nanosheets of GdOCl with approximately square cross sections . It can also be used to investigate the effect of alkyl chain length of amine on phase transfer of aqueous synthesized gold nanoparticles (AuNPs) from water to toluene . Furthermore, it has been used in the synthesis of highly ultrapure green-emitting hybrid perovskite FAPbBr3 nanocrystals .


Molecular Structure Analysis

The IUPAC name for Didodecylamine is N-dodecyldodecan-1-amine . The InChI string is InChI=1S/C24H51N/c1-3-5-7-9-11-13-15-17-19-21-23-25-24-22-20-18-16-14-12-10-8-6-4-2/h25H,3-24H2,1-2H3 . The canonical SMILES string is CCCCCCCCCCCCNCCCCCCCCCCCC .


Physical And Chemical Properties Analysis

Didodecylamine has a molecular weight of 353.7 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . It has 22 rotatable bonds . The exact mass and monoisotopic mass are 353.402150631 g/mol . The solidification point of dodecylamine has been reported to be 26.2°C .

Scientific Research Applications

Aggregation Studies

  • Extraction and Aggregation Properties : A study by Casey, Cattrall, & Davey (1971) explored the extraction of hydrochloric, hydrobromic, and hydriodic acids by didodecylamine into chloroform and the aggregation of the salts. They proposed extraction via specific equilibria and calculated equilibrium constants.

Polymer Film Applications

  • Glucose-Responsive Polymer Films : Liang et al. (2015) developed a glucose-responsive, porous polymer film for controlled insulin release using didodecylamine. This film demonstrated potential as a controlled-release drug-delivery system for diabetes treatment, with high efficiency of insulin release in response to glucose stimulation Liang, Ma, Sims, & Wu, 2015).

Synthesis and Reaction Mechanisms

  • Synthesis of Aliphatic Amines : Abe, Katoh, & Sotoya (1989) discussed the synthesis of didodecylamine from dodecyl alcohol and dodecylamine, proposing a multi-step reaction mechanism. This study contributes to understanding the chemical synthesis process of aliphatic amines, including didodecylamine (Abe, Katoh, & Sotoya, 1989).

Spectroscopy and Transfer Studies

  • Acid Transfer Across Interfaces : Davey (1988) used NMR spectroscopy to study the transfer of HCl into a didodecylamine/chloroform solution, proposing a three-step mechanism at the interface. This research highlights the chemical interaction of didodecylamine in a specific environmental setting (Davey, 1988).

Solution and Film Properties

  • Characterization of Solution and Film Properties : Aviv et al. (2014) characterized the solution and thin film properties of a derivative of rhodamine functionalized with didodecylamine. They observed enhanced solubility and brightness in chloroform, forming robust micelles in water and stable monolayers at the air-water interface, indicating potential applications in material science (Aviv, Harazi, Schiff, Ramon, & Tischler, 2014).

Biodegradation Studies

  • Microbial Degradation of Fatty Amines : Ginkel, Pomper, Stroo, & Kroon (1995) investigated the microbial degradation of didodecylamine, finding that it is less easily degraded but still reaches significant degradation in environmental conditions. This study offers insights into the environmental impact and biodegradability of didodecylamine (Ginkel, Pomper, Stroo, & Kroon, 1995).

Safety And Hazards

Didodecylamine is classified as a skin irritant (Category 2, H315) and an eye irritant (Category 2A, H319) . It is advised to wear protective gloves, eye protection, and face protection when handling Didodecylamine . If it comes into contact with the skin or eyes, rinse with plenty of water . If irritation persists, seek medical advice .

properties

IUPAC Name

N-dodecyldodecan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H51N/c1-3-5-7-9-11-13-15-17-19-21-23-25-24-22-20-18-16-14-12-10-8-6-4-2/h25H,3-24H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJCJUDJQDGGKOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCNCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H51N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4062777
Record name 1-Dodecanamine, N-dodecyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4062777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Didodecylamine

CAS RN

3007-31-6
Record name Didodecylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3007-31-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Dodecyl-1-dodecanamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003007316
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Didodecylamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56451
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Didodecylamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16573
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Dodecanamine, N-dodecyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Dodecanamine, N-dodecyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4062777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Didodecylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.196
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-DODECYL-1-DODECANAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5KR2ML6H0C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The same procedure as in Example 3 was repeated except for using 150 g (0.81 mol) of lauryl alcohol in place of stearyl alcohol and using ammonia in an amount of 69 g (4.06 mol), thereby conducting the reaction for 11 h. The initial maximum pressure as measured at a reaction temperature of 220° C. was 21 MPaG. The resultant reaction product was analyzed in the same manner as in Example 1. As a result, it was confirmed that the conversion of the raw alcohol was 96.3%, the selectivity to lauryl amine was 74.9%, the amount of dilauryl amine produced is 12.3%, and the amount of the other by-products produced was 10.9%.
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Didodecylamine
Reactant of Route 2
Reactant of Route 2
Didodecylamine
Reactant of Route 3
Reactant of Route 3
Didodecylamine
Reactant of Route 4
Reactant of Route 4
Didodecylamine
Reactant of Route 5
Reactant of Route 5
Didodecylamine
Reactant of Route 6
Reactant of Route 6
Didodecylamine

Citations

For This Compound
373
Citations
Z Ye, W Li - Optical Materials, 2022 - Elsevier
Recently, organometal halide perovskite nanocrystals (NCs) have attracted extensive attention as promising semiconductor materials in photoelectric devices owing to their superior …
Number of citations: 2 www.sciencedirect.com
C Chi-Tsung, L Cheng-Zai, Q Rong-Qian - Journal of Inorganic and Nuclear …, 1981 - Elsevier
The extraction equilibria of Th in the tri-dodecylamine (TDA) and N-Benzyl-didodecylamine (BDDA) ∼ HNO 3 systems have been investigated. The influence of the amine concentration …
Number of citations: 4 www.sciencedirect.com
CM Paleos… - … Crystals and Liquid …, 1988 - Taylor & Francis
… complexes was prepared by the interaction of copper nitrate with long-chain primary amines (such as octyl-, decyl-, dodecyl- and octadecylamine) or with the secondary didodecylamine…
Number of citations: 12 www.tandfonline.com
EC Butterworth, DH Hey - Journal of the Chemical Society (Resumed), 1940 - pubs.rsc.org
… of a mixture from which didodecylamine , didodecyl ether, … -naphthylamine was formed than didodecylamine, but in the latter … proportion of tarry matter : didodecylamine, didodecyl ether, …
Number of citations: 2 pubs.rsc.org
CW Hoerr, HJ Harwood… - The Journal of Organic …, 1944 - ACS Publications
… This paper presents the solubilities of dioctylamine, didodecylamine, ditridecylamine, ditetradecylamine, dipentadecylamine, and dioctadecylamine in fourteen organic solvents. …
Number of citations: 58 pubs.acs.org
ST Lai, YY Huang - researchgate.net
… The mass fragmentation of the other homolgoues also follows a similar pattern; Figure 3 is an example of the CI mass spectrum of a smaller homologue (N-decyl-N-didodecylamine) …
Number of citations: 0 www.researchgate.net
D Tsiourvas, CM Paleos, P Dais - Journal of applied polymer …, 1989 - Wiley Online Library
In the present study the application of polymaleic anhydride as a reactive polymer is illustrated in its reactions with didodecylamine, diphenylamine, and dodeecanol. These polymers …
Number of citations: 25 onlinelibrary.wiley.com
M Matsuzaki, T Takahashi, Y Ohkatsu - Journal of the Japan …, 2004 - jstage.jst.go.jp
… of didodecylamine is shown in Fig. 3. The curve ② shows that didodecylamine itself has a little antioxidant activity, but the coexistence of α-tocopherol and didodecylamine achieves …
Number of citations: 4 www.jstage.jst.go.jp
X Caillault, Y Pouilloux, J Barrault - Journal of Molecular Catalysis A …, 1995 - Elsevier
… In the first part of our work, we determined the rate of N-methylation of didodecylamine and … Nevertheless if we consider methylamine and didodecylamine as reagents, two methylation …
Number of citations: 7 www.sciencedirect.com
BB Michniak, MR Player, DA Godwin… - International journal of …, 1995 - Elsevier
… Standard enhancers tested were Azone, didodecylamine, dodecylamine, and stearylamine. … Azone ER values were Q24 38.30 and skin retention 1.5, and those for didodecylamine …
Number of citations: 39 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.